molecular formula C10H11BrO3 B13589481 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol

2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol

Cat. No.: B13589481
M. Wt: 259.10 g/mol
InChI Key: JKKNRFIVLRVVEZ-NSCUHMNNSA-N
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Description

2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyprop-1-en-1-yl group, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol typically involves the bromination of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol.

    Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxyprop-1-en-1-yl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyprop-1-en-1-yl)-6-methoxyphenol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-4-(3-hydroxyprop-1-en-1-yl)phenol: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.

    2-Bromo-6-methoxyphenol: Lacks the hydroxyprop-1-en-1-yl group, leading to different chemical and biological properties.

Uniqueness

2-Bromo-4-(3-hydroxyprop-1-en-1-yl)-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyprop-1-en-1-yl and methoxy groups contribute to its overall stability and solubility.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenol

InChI

InChI=1S/C10H11BrO3/c1-14-9-6-7(3-2-4-12)5-8(11)10(9)13/h2-3,5-6,12-13H,4H2,1H3/b3-2+

InChI Key

JKKNRFIVLRVVEZ-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/CO)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=CCO)Br)O

Origin of Product

United States

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